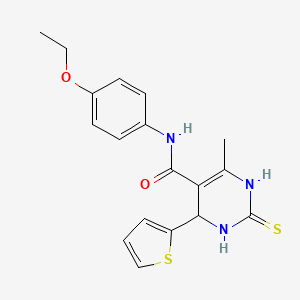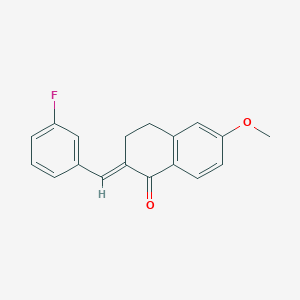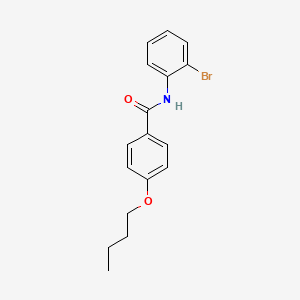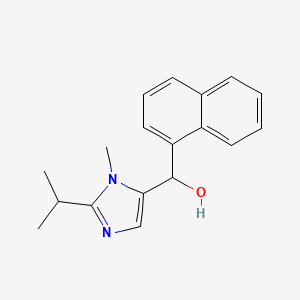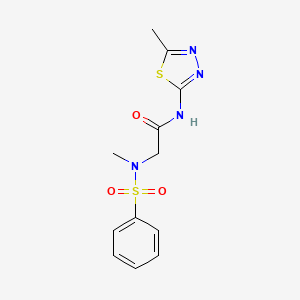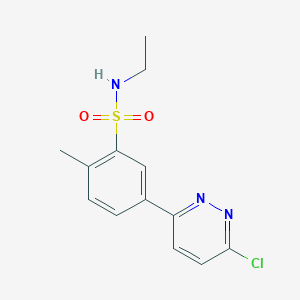
5-(6-chloro-3-pyridazinyl)-N-ethyl-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-chloro-3-pyridazinyl)-N-ethyl-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as CP-690,550 and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
CP-690,550 inhibits JAK enzymes by binding to their catalytic domains, thereby preventing the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This mechanism of action makes CP-690,550 a promising candidate for the treatment of autoimmune diseases, as it can suppress the immune response without compromising the overall immune system.
Biochemical and Physiological Effects:
CP-690,550 has been shown to be effective in reducing inflammation and suppressing the immune response in animal models of autoimmune diseases. It has also been found to have a favorable safety profile, with no significant adverse effects observed in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages as a research tool, including its high potency and selectivity for JAK enzymes, as well as its favorable safety profile. However, it also has some limitations, such as its limited solubility in water and its potential to interfere with other signaling pathways.
Direcciones Futuras
Future research on CP-690,550 could focus on its potential therapeutic applications in other autoimmune diseases, as well as its use in combination with other drugs to enhance its efficacy. Additionally, further studies could investigate the long-term safety and efficacy of CP-690,550 in humans, as well as its potential for use in personalized medicine approaches.
Métodos De Síntesis
CP-690,550 can be synthesized through a multistep process that involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with ethylamine and 2-methylbenzenesulfonyl chloride. This process results in the formation of a white crystalline solid that is purified through recrystallization.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. It has been found to be a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways that lead to inflammation and immune response.
Propiedades
IUPAC Name |
5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-3-15-20(18,19)12-8-10(5-4-9(12)2)11-6-7-13(14)17-16-11/h4-8,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSXBPLOXAJBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4941214.png)
![1-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B4941215.png)
![ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4941221.png)
![1-(4-fluorophenyl)-4-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B4941229.png)
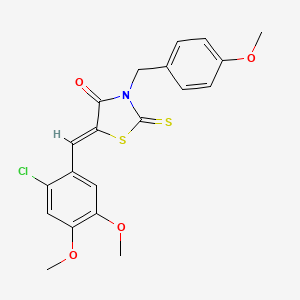
![1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4941236.png)
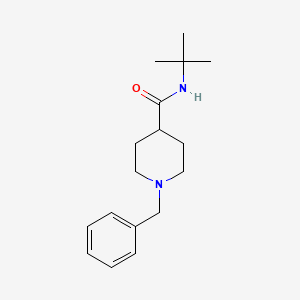
![4,4,4-trifluoro-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B4941267.png)
![propyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4941273.png)
